REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C(OC(=O)CC)(=O)CC.C(OC(=O)CC)(=O)CC.C1(C)C=CC=CC=1.C1(CCO)C=CC=CC=1.[CH:42]([O:45][CH2:46][CH2:47][C:48]1[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=1)([CH3:44])[CH3:43]>O>[CH:42]([O:45][CH2:46][CH2:47][C:48]1[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=1)([CH3:44])[CH3:43] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
propionic anhydride toluene phenylethyl alcohol isopropyl phenethylether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O.C1(=CC=CC=C1)C.C1(=CC=CC=C1)CCO.C(C)(C)OCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is then cooled down
|
Type
|
WASH
|
Details
|
The reaction mass is then washed with 50%
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |